molecular formula C19H21N3O2 B2789817 N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide CAS No. 1825536-68-2

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide

Cat. No. B2789817
CAS RN: 1825536-68-2
M. Wt: 323.396
InChI Key: DEORVCHHYSTSDG-UHFFFAOYSA-N
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Description

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide, also known as BCF, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of piperidine compounds and has been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is not fully understood. However, it is believed that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exerts its effects by modulating the activity of ion channels and receptors in the central nervous system. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to enhance the activity of GABAergic neurotransmission, which is associated with its anticonvulsant and anxiolytic effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to interact with the opioid system, which is thought to be responsible for its analgesic effects.
Biochemical and Physiological Effects:
N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide can reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with inflammation. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to enhance the activity of antioxidant enzymes, such as catalase and superoxide dismutase, which protect cells from oxidative damage. In animal models, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been shown to reduce pain sensitivity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its broad range of biological activities, which makes it a promising candidate for the development of new therapeutics. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been found to have low toxicity and good pharmacokinetic properties. However, one of the limitations of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, the synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide is complex and requires several steps, which can make it challenging to produce in large quantities.

Future Directions

There are several future directions for research on N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. One area of interest is the development of new derivatives of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide and its potential therapeutic applications. Finally, studies investigating the safety and toxicity of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide are needed to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide involves a multi-step process that begins with the reaction of 4-piperidone hydrochloride with benzyl cyanide in the presence of potassium carbonate to form N-(1-benzyl-4-cyanopiperidin-4-yl)acetamide. This intermediate is then reacted with furfurylamine in the presence of acetic acid to produce N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide. The yield of this process is reported to be around 45%.

Scientific Research Applications

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide exhibits anticonvulsant, analgesic, and anti-inflammatory effects. N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has also been found to have a positive effect on learning and memory in animal models. Additionally, N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-15-11-17(13-24-15)18(23)21-19(14-20)7-9-22(10-8-19)12-16-5-3-2-4-6-16/h2-6,11,13H,7-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEORVCHHYSTSDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CO1)C(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-4-cyanopiperidin-4-yl)-5-methylfuran-3-carboxamide

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